N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride
Description
N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine hydrochloride is a secondary amine hydrochloride salt featuring a benzylamine backbone substituted with a methylsulfanylmethyl group at the ortho position of the phenyl ring and an N-methyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulation.
Properties
IUPAC Name |
N-methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-11-7-9-5-3-4-6-10(9)8-12-2;/h3-6,11H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMESAYLSUANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CSC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(methylsulfanylmethyl)benzaldehyde with methylamine under controlled conditions to form the intermediate N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanylmethyl group or to modify the amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
- Case Study : Research has demonstrated that compounds with similar structures can act as inhibitors of various enzymes, including proteases involved in viral replication. Inhibiting these enzymes can be crucial in developing treatments for diseases such as HIV and hepatitis C .
Neuropharmacology
The compound has been studied for its effects on the central nervous system. Its potential as a stimulant or antidepressant has garnered interest due to the presence of the methylamine group, which is often associated with psychoactive effects.
- Case Study : A study examining the neurochemical pathways affected by similar compounds indicated that they could modulate serotonin and dopamine levels in the brain, suggesting potential use in treating mood disorders .
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be used in various chemical reactions, including:
- Alkylation Reactions : Used to introduce alkyl groups into other compounds.
- Coupling Reactions : Acts as a building block for synthesizing larger molecules used in pharmaceuticals .
Data Table of Applications
Mechanism of Action
The mechanism of action of N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Thioether vs.
- Rigidity vs. Flexibility : Cyclopropyl derivatives (e.g., ) restrict conformational freedom, enhancing receptor selectivity compared to the flexible benzylamine backbone of the target compound.
Physicochemical Properties
- Melting Point : Hydrochloride salts of analogous benzylamines (e.g., nitrofuran derivatives in ) exhibit high melting points (129–229°C), suggesting similar thermal stability for the target compound .
- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases, critical for bioavailability. Thioether groups may slightly reduce solubility relative to polar substituents (e.g., methoxy in ).
- Spectroscopic Data : Expected ¹H NMR signals include δ 2.1–2.5 ppm (N-CH₃), δ 3.5–4.0 ppm (CH₂-S), and aromatic protons at δ 7.0–7.5 ppm, aligning with trends in and .
Biological Activity
N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfanylmethyl group attached to a phenyl ring, making it of interest in pharmacological research.
- IUPAC Name : N-methyl-1-(2-((methylthio)methyl)phenyl)methanamine hydrochloride
- Molecular Formula : C10H15NS·HCl
- Molecular Weight : 215.75 g/mol
- Purity : 95%
- Physical Form : Powder
- Storage Temperature : Room Temperature
Structural Representation
The compound's structure can be represented as follows:
Research indicates that this compound may act as a selective agonist for specific serotonin receptors, particularly the 5-HT2C receptor. This receptor is involved in various physiological processes, including mood regulation and appetite control. The compound has shown an EC50 value of approximately 23 nM in calcium flux assays, indicating significant potency as a 5-HT2C agonist .
Pharmacological Effects
Safety and Toxicology
The toxicity profile of this compound has not been extensively documented. However, general safety data indicate that compounds with similar structures may pose risks such as hepatotoxicity or neurotoxicity at high doses .
Study 1: Serotonin Receptor Agonism
A study published in PubMed demonstrated that N-methyl derivatives of phenylcyclopropyl methylamines exhibit selective agonism at the 5-HT2C receptor. The findings suggest that these compounds could be developed into therapeutic agents targeting mood disorders and obesity .
Study 2: Antipsychotic-Like Effects
In a behavioral study involving rodents, compounds structurally related to N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine showed significant reductions in hyperactivity induced by amphetamines, supporting their potential use in managing symptoms of schizophrenia and related disorders .
Comparative Biological Activity Table
| Compound Name | EC50 (nM) | Receptor Type | Biological Activity |
|---|---|---|---|
| This compound | 23 | 5-HT2C | Antipsychotic-like effects |
| (+)-19 (related compound) | 24 | 5-HT2C | Selective over 5-HT2B, antipsychotic |
| (+)-15a (related compound) | 23 | 5-HT2C | Functional selectivity |
Q & A
Q. What are the optimal synthetic routes for preparing N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound involves reductive amination or nucleophilic substitution strategies. A typical approach includes:
- Step 1: Reacting 2-(methylsulfanylmethyl)benzaldehyde with methylamine under anhydrous conditions to form the imine intermediate.
- Step 2: Reducing the imine using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane (DCE) or methanol .
- Step 3: Precipitation of the hydrochloride salt using HCl gas or concentrated hydrochloric acid.
Key factors:
- Temperature: Maintain 0–5°C during imine formation to prevent side reactions.
- Solvent: Polar aprotic solvents (e.g., DCE) improve reaction efficiency .
- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) to achieve >95% purity.
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Peaks for methylsulfanylmethyl (δ ~2.1 ppm, singlet for SCH3; δ ~3.7 ppm, multiplet for CH2S) and aromatic protons (δ 7.2–7.5 ppm).
- 13C NMR: Confirm the methylamine (C-N, ~45 ppm) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS): Match experimental m/z with theoretical values (e.g., [M+H]+ for C11H16ClNS requires m/z 230.0743) .
- X-ray Crystallography: Resolve bond angles and salt formation (if crystalline) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility: Hydrochloride salt enhances water solubility (>50 mg/mL at 25°C). Soluble in polar solvents (methanol, DMSO) but insoluble in hexane .
- Stability:
- Storage: -20°C under inert gas (argon) to prevent oxidation of the thioether group.
- Decomposition: Monitor via HPLC for sulfoxide/sulfone byproducts under oxidative conditions .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with neurotransmitter receptors, such as serotonin or dopamine receptors?
Methodological Answer:
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Cross-reference data from PubChem, ChEMBL, and EPA DSSTox to identify outliers .
- Experimental Replication:
- Standardize assay conditions (e.g., cell line, buffer pH).
- Validate purity (>98%) via orthogonal methods (HPLC, LC-MS).
- Structure-Activity Relationship (SAR) Studies: Compare with analogs (e.g., para-substituted vs. ortho-substituted derivatives) to isolate substituent effects .
Q. How can the metabolic stability of this compound be assessed for preclinical development?
Methodological Answer:
- In Vitro Metabolism:
- Liver Microsomes: Incubate with human or rat liver microsomes + NADPH. Monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition using fluorogenic substrates.
- Metabolite Identification:
- Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., sulfoxide at m/z +16) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate membrane permeability (logP ~2.5) using GROMACS or AMBER.
- ADMET Prediction:
- SwissADME: Predict blood-brain barrier penetration (high likelihood due to logP and MW <400).
- pkCSM: Estimate oral bioavailability (>60% based on topological polar surface area <90 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
